molecular formula C10H15ClSi B13689275 (3-Chloro-4-methylphenyl)trimethylsilane

(3-Chloro-4-methylphenyl)trimethylsilane

Cat. No.: B13689275
M. Wt: 198.76 g/mol
InChI Key: ZSUUITDYDFIMIL-UHFFFAOYSA-N
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Description

(3-Chloro-4-methylphenyl)trimethylsilane is an organosilicon compound featuring a phenyl ring substituted with a chlorine atom at the meta-position (C3) and a methyl group at the para-position (C4), attached to a trimethylsilyl (-Si(CH₃)₃) group. This structure combines aromatic halogenation and silicon-based functionality, making it relevant in synthetic chemistry for applications such as hydrophobization, cross-coupling reactions, or as a protective group in organic synthesis.

Key inferred characteristics include:

  • Hydrophobicity: The trimethylsilyl group enhances lipophilicity, as seen in analogs like (3-chlorophenyl)trimethylsilane, which has a calculated logP (octanol-water partition coefficient) of 2.885 .
  • Reactivity: The chlorine substituent may facilitate electrophilic substitution reactions, while the silicon center is susceptible to hydrolysis under moist conditions, similar to chlorotrimethylsilane (TMCS) .

Properties

Molecular Formula

C10H15ClSi

Molecular Weight

198.76 g/mol

IUPAC Name

(3-chloro-4-methylphenyl)-trimethylsilane

InChI

InChI=1S/C10H15ClSi/c1-8-5-6-9(7-10(8)11)12(2,3)4/h5-7H,1-4H3

InChI Key

ZSUUITDYDFIMIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[Si](C)(C)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-methylphenyl)trimethylsilane typically involves the reaction of 3-chloro-4-methylphenylmagnesium bromide with trimethylsilyl chloride . The reaction is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-4-methylphenyl)trimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of substituted phenyltrimethylsilanes.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of hydrocarbons.

Scientific Research Applications

(3-Chloro-4-methylphenyl)trimethylsilane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloro-4-methylphenyl)trimethylsilane involves the silylation of polar functional groups such as alcohols and amines. The trimethylsilyl group protects these functional groups by removing labile protons and decreasing the basicity of the heteroatom. This protection enhances the stability and reactivity of the modified molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of (3-Chloro-4-methylphenyl)trimethylsilane with analogous organosilicon compounds, focusing on structural features, physicochemical properties, and reactivity.

Table 1: Comparative Analysis of Selected Organosilicon Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Density (g/mL) Boiling Point (°C) Reactivity Notes
This compound* C₁₀H₁₅ClSi 198.76 -Cl (C3), -CH₃ (C4), -Si(CH₃)₃ N/A N/A Hydrolytically sensitive; aromatic halogen enables substitution
Chlorotrimethylsilane (TMCS) C₃H₉ClSi 108.64 -Si(CH₃)₃, -Cl 1.257 57 Violent hydrolysis; reacts with water/alcohols
Trichloro(4-methylphenyl)silane C₇H₇Cl₃Si 225.57 -Cl (Si center), -CH₃ (C4) 1.273 N/A Highly reactive due to Si-Cl bonds; moisture-sensitive
(4-Chlorophenyl)triethoxysilane C₁₂H₁₉ClO₃Si 286.81 -Cl (C4), -Si(OCH₂CH₃)₃ N/A N/A Ethoxy groups improve hydrolytic stability vs. methyl
(Trifluoromethyl)trimethylsilane C₄H₉F₃Si 142.20 -Si(CH₃)₃, -CF₃ N/A N/A Fluorine enhances electronegativity; stable under anhydrous conditions

Key Observations:

Substituent Effects on Reactivity :

  • The trimethylsilyl group in this compound is less hydrolytically stable compared to triethoxysilyl analogs (e.g., (4-Chlorophenyl)triethoxysilane) due to the electron-donating methyl groups and weaker Si-O bonds in ethoxy derivatives .
  • Trichloro(4-methylphenyl)silane exhibits higher reactivity at the silicon center due to three Cl substituents, making it more prone to nucleophilic attack than trimethylsilyl analogs.

Physicochemical Properties :

  • Density : Trichloro(4-methylphenyl)silane has a higher density (1.273 g/mL) than TMCS (1.257 g/mL), likely due to the aromatic ring and additional chlorine atoms .
  • Hydrophobicity : The logP of (3-chlorophenyl)trimethylsilane (2.885) suggests moderate lipophilicity, comparable to chlorinated aromatics but lower than aliphatic silanes like TMCS.

Functional Group Influence :

  • Fluorinated analogs (e.g., (Trifluoromethyl)trimethylsilane ) exhibit enhanced stability and unique electronic properties due to the strong C-F bond, contrasting with the hydrolytic sensitivity of chlorinated silanes.
  • Para-substituted chlorophenyl silanes (e.g., (4-Chlorophenyl)triethoxysilane ) may display different regioselectivity in reactions compared to meta-substituted derivatives.

Biological Activity

(3-Chloro-4-methylphenyl)trimethylsilane is a compound of interest in medicinal chemistry and materials science due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be represented by the following chemical structure:

C9H13ClSi\text{C}_9\text{H}_{13}\text{Cl}\text{Si}

This structure features a chlorinated aromatic ring, which is known to influence biological activity through various mechanisms, including enzyme inhibition and interaction with cellular pathways.

Mechanisms of Biological Activity

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit steroid sulfatase (STS), an enzyme implicated in various cancers. The presence of halogen atoms, such as chlorine, enhances binding affinity to the enzyme's active site, potentially leading to significant inhibitory effects .
  • Antimicrobial Properties : Some derivatives of chlorinated aromatic compounds exhibit potent antibacterial activities. For instance, related compounds have demonstrated efficacy against Gram-positive bacteria by disrupting cell wall synthesis .
  • Antifungal Activity : Compounds with similar functional groups have been reported to inhibit fungal growth by targeting specific cellular pathways, leading to cell death without significant toxicity to human cells .

1. Enzyme Inhibition Studies

A recent study evaluated a series of chlorinated phenyl compounds for their STS inhibitory properties. The most potent compound in the series exhibited an IC50 value of 36.78 nM, indicating strong inhibition potential . This suggests that this compound may share similar inhibitory characteristics.

CompoundIC50 Value (nM)Mechanism
4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate36.78STS Inhibition
This compoundTBDPotential STS Inhibition

2. Antimicrobial Activity

Research on structurally related compounds has shown that they can effectively inhibit bacterial growth. For example, a compound derived from a similar chlorinated structure demonstrated significant antibacterial activity against various strains . This indicates that this compound may possess similar properties.

3. Antifungal Mechanisms

In vitro studies have revealed that compounds with chlorinated phenyl groups can disrupt fungal cell membranes and inhibit hyphal formation in Candida species . This suggests potential applications for this compound in antifungal therapies.

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